molecular formula C16H19BrN2S B3742717 1-[(5-bromothiophen-2-yl)methyl]-4-(2-methylphenyl)piperazine

1-[(5-bromothiophen-2-yl)methyl]-4-(2-methylphenyl)piperazine

Cat. No.: B3742717
M. Wt: 351.3 g/mol
InChI Key: LSZQRSXFCFYTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-bromothiophen-2-yl)methyl]-4-(2-methylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 5-bromothiophen-2-ylmethyl group and a 2-methylphenyl group

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-(2-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2S/c1-13-4-2-3-5-15(13)19-10-8-18(9-11-19)12-14-6-7-16(17)20-14/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZQRSXFCFYTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-4-(2-methylphenyl)piperazine typically involves the following steps:

    Formation of the 5-bromothiophen-2-ylmethyl intermediate: This can be achieved through bromination of thiophene followed by a methylation reaction.

    Formation of the 2-methylphenylpiperazine intermediate: This involves the reaction of 2-methylphenylamine with piperazine under controlled conditions.

    Coupling of the intermediates: The final step involves coupling the 5-bromothiophen-2-ylmethyl intermediate with the 2-methylphenylpiperazine intermediate under suitable conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromothiophen-2-yl)methyl]-4-(2-methylphenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol or amine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

1-[(5-bromothiophen-2-yl)methyl]-4-(2-methylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-bromothiophen-2-yl)methyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-bromothiophen-2-yl)methyl]-4-phenylpiperazine: Similar structure but lacks the 2-methyl group on the phenyl ring.

    1-[(5-chlorothiophen-2-yl)methyl]-4-(2-methylphenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-[(5-bromothiophen-2-yl)methyl]-4-(4-methylphenyl)piperazine: Similar structure but with the methyl group on the 4-position of the phenyl ring.

Uniqueness

1-[(5-bromothiophen-2-yl)methyl]-4-(2-methylphenyl)piperazine is unique due to the specific combination of substituents on the piperazine ring, which can impart distinct chemical and biological properties. The presence of the bromine atom and the 2-methylphenyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-bromothiophen-2-yl)methyl]-4-(2-methylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(5-bromothiophen-2-yl)methyl]-4-(2-methylphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.